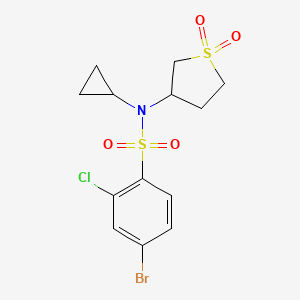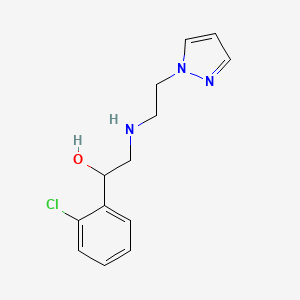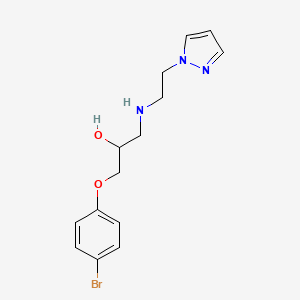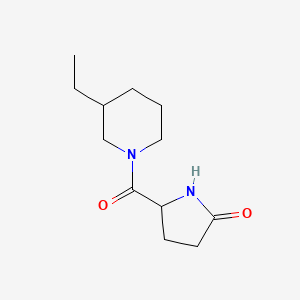
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, also known as BCS-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide compounds, which are known for their therapeutic properties.
Mecanismo De Acción
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is believed to exert its effects through the inhibition of certain enzymes, which are involved in various biochemical processes. For example, carbonic anhydrase is an enzyme that plays a critical role in the regulation of acid-base balance in the body, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the alteration of cellular signaling pathways. These effects may have implications for the treatment of various diseases, including neurological disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against certain enzymes, which can be useful for studying their role in various biological processes. However, one limitation of using 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of specific enzymes, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in various experimental settings.
Métodos De Síntesis
The synthesis of 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting product is then treated with 1,1-dioxothiolane-3-thiol to obtain 4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been reported to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase.
Propiedades
IUPAC Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO4S2/c14-9-1-4-13(12(15)7-9)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPJZUKYWCSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)

![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)


![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)